

# 6-chloro-N-isopropylpyridazin-3-amine

## molecular formula C7H10ClN3

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### Compound of Interest

**Compound Name:** 6-chloro-N-isopropylpyridazin-3-amine

**Cat. No.:** B093019

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An In-depth Technical Guide to **6-chloro-N-isopropylpyridazin-3-amine** (C7H10ClN3)

**Audience:** Researchers, Scientists, and Drug Development Professionals

**Core Focus:** This document provides a comprehensive technical overview of **6-chloro-N-isopropylpyridazin-3-amine**, detailing its synthesis, characterization, and strategic importance as a chemical intermediate in the field of medicinal chemistry. It is designed to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics based on the pyridazine scaffold.

## Executive Summary

**6-chloro-N-isopropylpyridazin-3-amine** is a heterocyclic compound featuring the pyridazine core, a structure of growing significance in pharmaceutical development. The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which can be advantageous for modulating drug-target interactions and improving pharmacokinetic profiles.<sup>[1]</sup> This guide elucidates the essential chemical and physical properties of **6-chloro-N-isopropylpyridazin-3-amine**, provides a detailed, validated protocol for its synthesis and purification, and outlines modern analytical methods for its characterization. Furthermore, it explores the compound's primary application as a versatile building block, where the reactive chloro-substituent serves as a key handle for elaborating molecular complexity through various cross-coupling reactions, thereby enabling the generation of diverse compound libraries for drug discovery programs.

# The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazine ring system is a diazine heterocycle that has garnered substantial interest in drug discovery.<sup>[2]</sup> Its inherent polarity, capacity for dual hydrogen bonding, and potential to mitigate off-target effects, such as inhibition of cytochrome P450 enzymes, make it an attractive alternative to more common aromatic and heteroaromatic rings.<sup>[1]</sup> The strategic placement of nitrogen atoms influences the electron distribution within the ring, creating unique opportunities for molecular recognition at biological targets.<sup>[1]</sup> Compounds incorporating the pyridazine moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, underscoring the scaffold's versatility.<sup>[3][4]</sup> **6-chloro-N-isopropylpyridazin-3-amine** (CAS 1007-55-2) represents a key functionalized intermediate, providing a reliable entry point for the synthesis of novel pyridazine derivatives.<sup>[5][6][7]</sup>

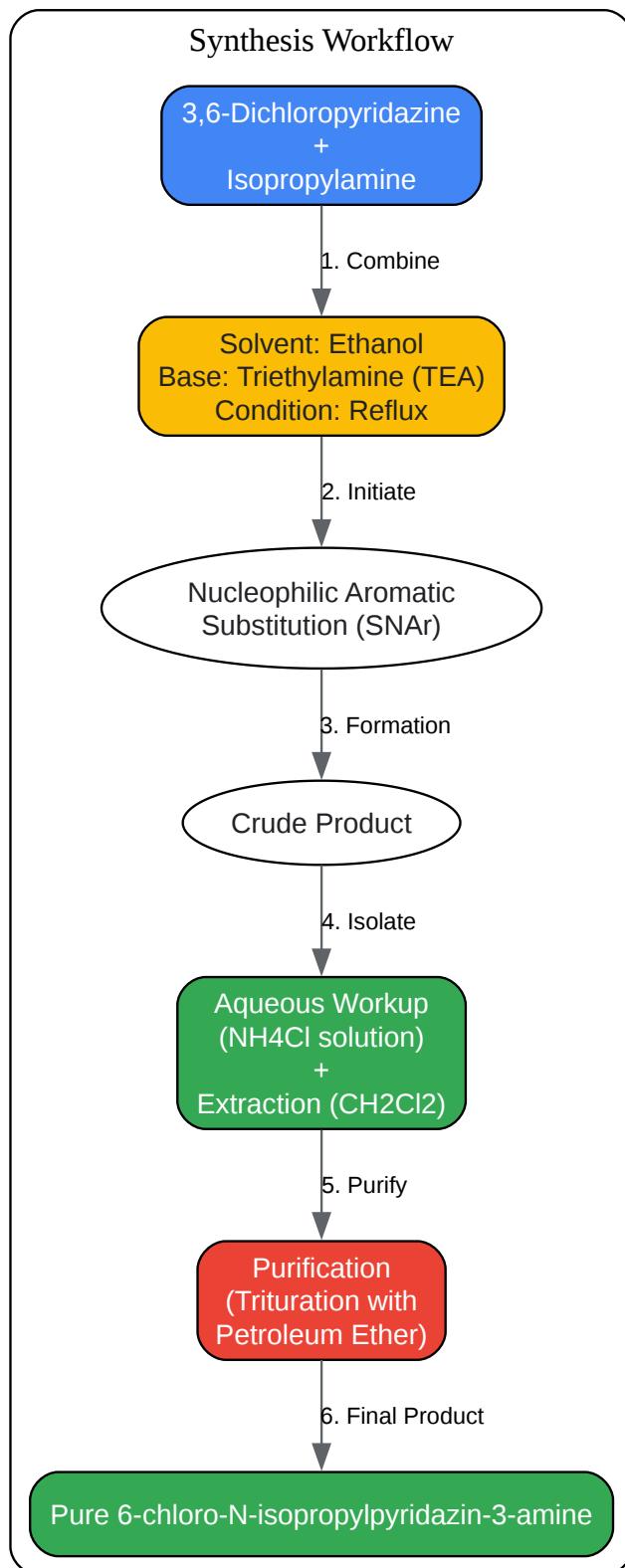
## Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties for **6-chloro-N-isopropylpyridazin-3-amine** is presented below. These parameters are crucial for predicting the compound's behavior in both chemical reactions and biological systems.

| Property                     | Value   | Source  |
|------------------------------|---|---|
| IUPAC Name                   | 6-chloro-N-propan-2-ylpyridazin-3-amine         | <a href="#">[5]</a>   |
| CAS Number                   | 1007-55-2                                       | <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Formula            | C <sub>7</sub> H <sub>10</sub> ClN <sub>3</sub> | <a href="#">[5]</a> <a href="#">[8]</a>                     |
| Molecular Weight             | 171.63 g/mol                                    | <a href="#">[5]</a> <a href="#">[9]</a>                     |
| Canonical SMILES             | CC(C)NC1=NN=C(C=C1)Cl                           | <a href="#">[5]</a>   |
| InChI Key                    | KFBDHWVJYXLFKF-UHFFFAOYSA-N                     | <a href="#">[5]</a>   |
| Appearance                   | Off-white solid                                 | <a href="#">[7]</a>   |
| XLogP3 (Computed)            | 1.9   | <a href="#">[5]</a>   |
| Hydrogen Bond Donor Count    | 1   | <a href="#">[5]</a>   |
| Hydrogen Bond Acceptor Count | 3   | <a href="#">[5]</a>   |
| Rotatable Bond Count         | 1   | <a href="#">[5]</a>   |

## Synthesis and Purification

The synthesis of **6-chloro-N-isopropylpyridazin-3-amine** is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electronegative nitrogen atoms and a chloro-substituent.



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**Caption:** General workflow for the synthesis of **6-chloro-N-isopropylpyridazin-3-amine**.

## Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of chloroaminodiazines.[\[10\]](#)

- **Reaction Setup:** To a solution of absolute ethanol (15 mL/mmol of dichloropyridazine) in a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
- **Addition of Reagents:** Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of isopropylamine (1.5 eq).
  - **Causality:** Triethylamine acts as a non-nucleophilic organic base. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the substitution reaction, driving the equilibrium towards the product and preventing protonation of the isopropylamine nucleophile.
- **Reaction Execution:** Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed (typically 24-48 hours).
  - **Expert Insight:** The reaction is regioselective. The first substitution occurs preferentially due to the electronic properties of the dichloropyridazine. Using a modest excess of the amine ensures complete conversion of the starting material without significant formation of the di-substituted byproduct.
- **Workup and Isolation:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) and extract with dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
  - **Causality:** The  $\text{NH}_4\text{Cl}$  wash helps to remove excess triethylamine and its hydrochloride salt. Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by trituration in petroleum ether.

- Causality: Trituration with a non-polar solvent like petroleum ether effectively removes non-polar impurities and any residual starting materials, yielding the pure product as a solid which can be collected by filtration.[10]

## Analytical Characterization and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized **6-chloro-N-isopropylpyridazin-3-amine**, a suite of analytical techniques is employed.

### Spectroscopic Confirmation

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two  $\text{CH}_3$  groups) and distinct signals for the two protons on the pyridazine ring. The integration of these signals should correspond to the 10 protons in the molecule.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals, confirming the presence of all carbon atoms in the unique chemical environments of the molecule.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching for the secondary amine and C=N/C=C stretching frequencies associated with the pyridazine ring.[5]
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The mass spectrum will show a molecular ion peak  $[\text{M}+\text{H}]^+$  at  $\text{m/z} \approx 172.6$ , with a characteristic isotopic pattern (approx. 3:1 ratio for  $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) due to the presence of the chlorine atom.

### Purity Assessment: Reverse-Phase HPLC

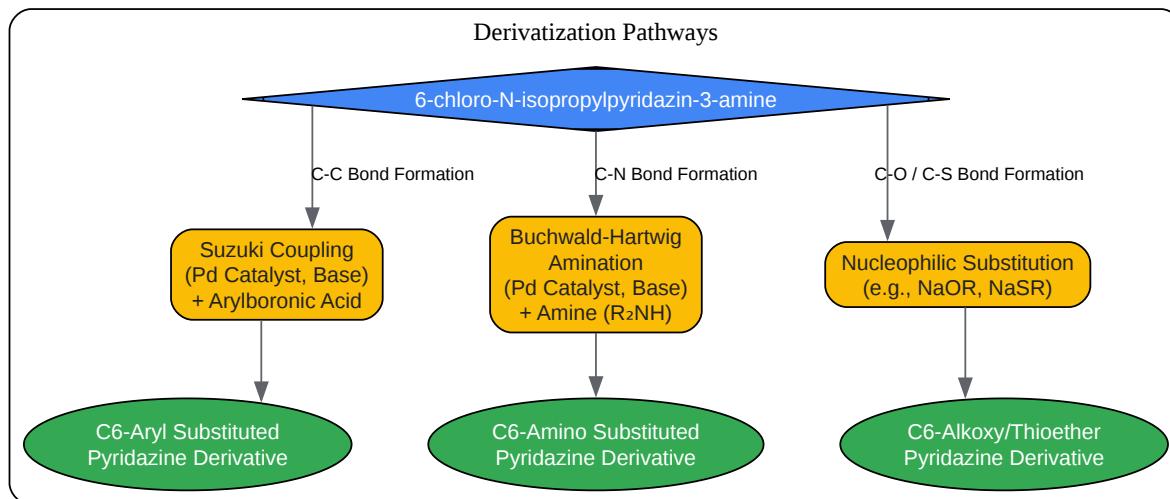
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of the final compound.

- System: An HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu\text{m}$  particle size).

- Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
  - Causality: Formic acid is added to improve peak shape and ensure the ionization of the analyte for better retention and resolution.
- Gradient Program: A typical gradient might run from 10% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of  $\geq 95\%$  is typically required for use in further synthetic applications.[11]

## Applications in Drug Discovery: A Versatile Chemical Intermediate

The primary value of **6-chloro-N-isopropylpyridazin-3-amine** lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the C6 position is a chemically tractable handle for various transformations.



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**Caption:** Key derivatization reactions using the C6-chloro handle.

- Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for installing aryl or heteroaryl groups) and Buchwald-Hartwig amination (for installing new amino groups).[4] These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid and modular construction of compound libraries to explore structure-activity relationships (SAR).
- Nucleophilic Substitution: The chlorine can also be displaced by various nucleophiles, such as alkoxides or thiolates, to introduce ether or thioether linkages, further expanding the accessible chemical space.
- Therapeutic Relevance: Derivatives of closely related chloro-pyridazine intermediates are being investigated across numerous therapeutic areas. For example, pyridazinone derivatives are being explored as thyroid hormone receptor agonists for treating liver diseases, while other analogs have shown potent activity against parasites like *Cryptosporidium parvum*.[4][11][12][13]

## Conclusion

**6-chloro-N-isopropylpyridazin-3-amine** is more than a simple chemical; it is a strategic entry point into the rich chemical space of pyridazine-based compounds. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical methods. For researchers and drug development professionals, this compound represents a validated and reliable building block, enabling the efficient exploration of a chemical scaffold with proven therapeutic potential. The ability to selectively functionalize the C6 position provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.

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